molecular formula C20H18FNO3 B10986783 (4-Fluorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

(4-Fluorophenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B10986783
M. Wt: 339.4 g/mol
InChI Key: IGBMHCFUGVRRLD-UHFFFAOYSA-N
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Description

(4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE is a complex organic compound that features a benzofuran core, a pyrrolidine moiety, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce halogenated analogs of the original compound .

Scientific Research Applications

(4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[5-HYDROXY-4-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

(4-fluorophenyl)-[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C20H18FNO3/c21-14-5-3-13(4-6-14)20(24)16-12-25-18-8-7-17(23)15(19(16)18)11-22-9-1-2-10-22/h3-8,12,23H,1-2,9-11H2

InChI Key

IGBMHCFUGVRRLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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